molecular formula C17H17FN2O4S B2966966 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid CAS No. 438029-79-9

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid

Número de catálogo: B2966966
Número CAS: 438029-79-9
Peso molecular: 364.39
Clave InChI: ARVDWLWJSODXRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid (CAS: 438029-79-9) is a benzoic acid derivative featuring a piperazine ring linked via a sulfonyl group, which is further substituted with a 4-fluorophenyl moiety. Its molecular formula is C₁₇H₁₇FN₂O₄S, with a molecular weight of 364.4 g/mol and a purity of ≥95% . The compound is structurally characterized by:

  • A benzoic acid group at position 3 of the benzene ring.
  • A piperazine-sulfonyl bridge connecting the benzoic acid and 4-fluorophenyl groups.

Its synthesis likely involves sulfonylation of 4-(4-fluorophenyl)piperazine with 3-sulfobenzoic acid derivatives, analogous to methods described for related compounds .

Propiedades

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDWLWJSODXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves several steps, typically starting with the preparation of the piperazine ring and the subsequent attachment of the fluoro-phenyl and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and electrophilic aromatic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid C₁₇H₁₇FN₂O₄S 364.4 Benzoic acid, 4-fluorophenyl-sulfonyl-piperazine Unknown; inferred antimicrobial potential
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine C₁₇H₁₈F₂N₂O₂S 352.4 4-Fluoro-3-methylphenyl-sulfonyl, no carboxylic acid Not reported; reduced polarity vs. target
1-Benzoyl-4-[(4-fluorophenyl)sulfonyl]piperazine C₁₇H₁₆FN₂O₃S 363.4 Benzoyl instead of benzoic acid Likely altered receptor binding
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₁H₂₀F₄N₂O₆S 504.5 2-Fluorobenzoyl, hydroxyphenyl-oxoethyl Synthetic intermediate; no activity data

Functional Group Impact on Bioactivity

  • Similar 4-substituted benzoic acid derivatives exhibit antimicrobial activity against drug-resistant Staphylococcus aureus .
  • Methyl Substituent () : The 3-methyl group on the phenyl ring may increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Benzoyl Group () : Replacing benzoic acid with benzoyl eliminates ionization at physiological pH, possibly shifting activity toward kinase or protease inhibition .

Pharmacokinetic and Physicochemical Properties

  • Polarity: The target compound’s carboxylic acid group confers higher polarity (logP ~1.5 estimated) compared to non-acid analogs (e.g., : logP ~2.3) .
  • Solubility : Benzoic acid derivatives generally show moderate aqueous solubility (~10–50 µM), whereas methyl- or benzoyl-substituted analogs may require formulation aids .

Actividad Biológica

3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid, with the CAS number 438029-79-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a piperazine ring, which is known to influence pharmacological properties. The compound's molecular formula is C17H17FN2O4SC_{17}H_{17}FN_2O_4S with a molecular weight of approximately 364.39 g/mol. This article aims to explore the biological activities associated with this compound, including its antimicrobial, antiviral, and potential therapeutic applications.

The structural features of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid include:

  • Molecular Formula : C17H17FN2O4SC_{17}H_{17}FN_2O_4S
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 438029-79-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Antiviral Activity

The antiviral potential of sulfonamide compounds has also been explored. For instance, derivatives similar to 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid have shown promising results against viruses such as coxsackievirus B and herpes simplex virus type 1 (HSV-1). Some studies reported reductions in viral load by over 70% when tested against HSV-1, indicating that structural modifications could lead to enhanced antiviral activity .

Case Studies and Research Findings

Several studies have specifically investigated the biological activity of compounds related to 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated MIC values between 3.12 and 12.5 μg/mL against S. aureus and E. coli .
Study BAntiviral PropertiesShowed over 70% reduction in viral load against HSV-1 .
Study CStructure-Activity RelationshipExplored modifications leading to increased DPP-4 inhibition, relevant for diabetes treatment .

The mechanism by which 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid exerts its biological effects may involve inhibition of specific enzymes or receptors involved in pathogen survival or replication. For instance, sulfonamides generally inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, thereby exhibiting bacteriostatic effects.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via sulfonylation of piperazine derivatives followed by coupling with benzoic acid precursors. Key steps include:
  • Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under inert conditions (e.g., DCM, DIPEA) to form the sulfonamide intermediate .
  • Carboxylic Acid Coupling : Introducing the benzoic acid moiety via nucleophilic substitution or ester hydrolysis. Purification typically involves crystallization (e.g., Et₂O) or flash chromatography (silica gel, EtOAc/hexane gradients) .
  • Critical Parameters : Control reaction pH (universal indicator monitoring) and stoichiometry to avoid side products like over-sulfonylated species .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : Assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.5 ppm for piperazine protons) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~407 g/mol) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For stability:
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Stability : Test solubility in buffered solutions (pH 2–9) to identify aggregation-prone conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproduct formation?

  • Methodological Answer :
  • Stepwise Sulfonylation : Use substoichiometric sulfonyl chloride (0.9 eq) to reduce di-sulfonylation byproducts .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • In-Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) to terminate at optimal conversion .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigate via:
  • Standardized Assays : Use fungal tyrosinase inhibition protocols (IC₅₀ calculations) with positive controls like kojic acid .
  • Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations to identify non-linear effects .
  • Cell Line Validation : Replicate antimicrobial studies in standardized strains (e.g., E. coli ATCC 25922) to ensure reproducibility .

Q. What computational approaches are suitable for modeling interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of tyrosinase (PDB: 2Y9X) to predict binding modes .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories, AMBER force field) .
  • QSAR : Correlate substituent effects (e.g., fluorine position) with bioactivity using CoMFA/CoMSIA .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid : Incubate in 0.1 M HCl (37°C, 2 hr) and analyze degradation via LC-MS .
  • Plasma Stability : Monitor half-life in human plasma (37°C, 24 hr) with EDTA anticoagulant .
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides) .

Key Challenges and Solutions

  • Contradictory Bioactivity : Varies due to assay conditions; standardize protocols and include internal controls .
  • Low Aqueous Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies .
  • Synthetic Byproducts : Optimize stoichiometry and purification (e.g., silica gel chromatography) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.